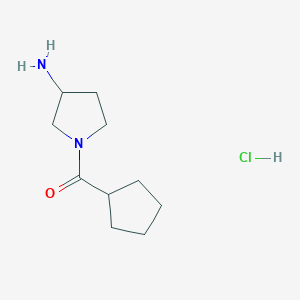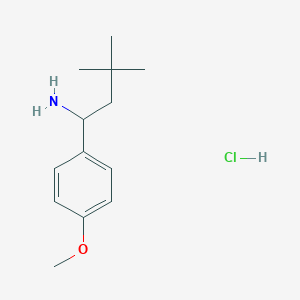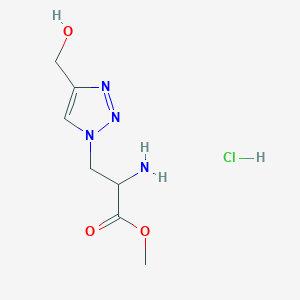
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride
Vue d'ensemble
Description
3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride (3-APCP) is a synthetic compound that has been used in a variety of scientific research applications. 3-APCP is a synthetic analog of the neurotransmitter gamma-aminobutyric acid (GABA) and has been used to study GABA-related processes in laboratory experiments. It has been used as a tool to study the effects of GABAergic compounds on the central nervous system, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Applications De Recherche Scientifique
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of GABAergic compounds on the central nervous system, as well as its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has also been used to study the effects of GABAergic compounds on the cardiovascular system, as well as its potential therapeutic applications in the treatment of cardiovascular diseases.
Mécanisme D'action
(3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride acts as an agonist at GABA-A receptors, which are the primary sites of action for GABAergic compounds. It binds to the GABA-A receptor and activates the receptor, resulting in the opening of chloride channels and the influx of chloride ions into the cell. This leads to hyperpolarization of the cell membrane, which in turn leads to an inhibitory effect on the cells.
Biochemical and Physiological Effects
The effects of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride on the central nervous system are mediated by its agonist activity at GABA-A receptors. The activation of these receptors results in an increase in the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This can lead to a variety of physiological effects, including sedation, anxiolysis, and anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in laboratory experiments is that it is a synthetic compound that can be synthesized from readily available starting materials. This makes it relatively easy and inexpensive to obtain. Additionally, it has a high affinity for the GABA-A receptor, making it a useful tool for studying the effects of GABAergic compounds on the central nervous system.
However, there are also some limitations to using (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in laboratory experiments. For example, it has a relatively short half-life, meaning that it is not suitable for long-term experiments. Additionally, it is not approved for human use, so its safety and efficacy in humans cannot be guaranteed.
Orientations Futures
There are a number of potential future directions for the use of (3-Amino-1-pyrrolidinyl)(cyclopentyl)methanone hydrochloride in scientific research. These include further studies on its effects on the central nervous system and its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research could be done on its effects on the cardiovascular system, as well as its potential therapeutic applications in the treatment of cardiovascular diseases. Finally, further research could be done on its use as a tool to study the effects of GABAergic compounds on other systems in the body, such as the immune system.
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-cyclopentylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-9-5-6-12(7-9)10(13)8-3-1-2-4-8;/h8-9H,1-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYWYVUSBJSQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















